2,2'-Dithiodibenzoic acid disodium salt
Description
Role in Polymer Synthesis
In organic synthesis, the compound is particularly useful for preparing polyamides that contain a disulfide bond within their main chain. chemicalbook.comsigmaaldrich.com These disulfide linkages are not merely structural components; they introduce a degree of chemical responsiveness to the polymer. The disulfide bond can be cleaved under reducing conditions and can be reformed under oxidizing conditions, a property that is central to the development of "smart" materials, such as recyclable thermosets and self-healing polymers. The ability to break and reform these covalent bonds allows the material to be reprocessed and repaired, addressing key challenges in sustainability.
Application in Advanced Materials
Beyond polymers, 2,2'-dithiodibenzoate serves as a precursor in the synthesis of advanced inorganic and hybrid materials. For instance, its corresponding acid form has been used in the preparation of novel anionic heptadecanuclear silver(I) clusters. chemicalbook.com In materials science, dicarboxylic acids and their salts are fundamental building blocks for creating Metal-Organic Frameworks (MOFs), which are crystalline porous materials with high surface areas. nih.gov The geometry and chemical nature of the 2,2'-dithiodibenzoate linker can be exploited to design MOFs with specific topologies and functionalities, suitable for applications in gas storage, separation, and catalysis.
Table 1: Applications in Materials Science
| Material Type | Precursor/Linker | Key Structural Feature | Resulting Property/Application |
| Polyamides | 2,2'-Dithiodibenzoic acid | Disulfide bond in polymer backbone | Chemical responsiveness, potential for self-healing materials. chemicalbook.com |
| Silver(I) Clusters | 2,2'-Dithiodibenzoic acid | Coordination with silver ions | Formation of novel anionic heptadecanuclear clusters. chemicalbook.com |
| Recyclable Thermosets | 2,2'-Dithiodibenzoic acid | Dynamic disulfide bond exchange | Enables material reprocessing and recycling. |
| Metal-Organic Frameworks | Dicarboxylate-based linkers | Coordination to metal nodes | Creation of porous materials for catalysis and storage. nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2-[(2-carboxylatophenyl)disulfanyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4S2.2Na/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18;;/h1-8H,(H,15,16)(H,17,18);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDNHRWRCLWPBJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])SSC2=CC=CC=C2C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Na2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2,2 Dithiodibenzoic Acid
Strategies for the Preparation of 2,2'-Dithiodibenzoic Acid
Two principal strategies dominate the synthesis of 2,2'-dithiodibenzoic acid: the oxidation of 2-mercaptobenzoic acid and the diazotization-sulfuration of anthranilic acid.
Oxidation of 2-Mercaptobenzoic Acid Derivatives
The oxidation of 2-mercaptobenzoic acid, also known as thiosalicylic acid, provides a direct route to 2,2'-dithiodibenzoic acid. This reaction involves the coupling of two thiol molecules to form a disulfide bond. A variety of oxidizing agents can be employed for this transformation. The reduction of the parent compound, 2,2'-dithiodibenzoic acid, with agents like zinc dust in acetic acid can also yield thiosalicylic acid.
Diazotization-Sulfuration Reactions of Anthranilic Acid
A widely utilized industrial method for preparing 2,2'-dithiodibenzoic acid involves the diazotization of anthranilic acid followed by a reaction with a sulfur-based reagent. The process begins with the conversion of the amino group of anthranilic acid into a diazonium salt using sodium nitrite (B80452) in an acidic medium, typically at temperatures between 0-10°C. This intermediate is then treated with a disulfide source, such as an aqueous solution of sodium disulfide, to form the desired product. While effective, this method requires careful management of toxic hydrogen sulfide (B99878) byproducts. An alternative approach involves reacting the diazotized anthranilic acid with sulfur dioxide in the presence of a copper salt catalyst.
Table 1: Comparison of Synthetic Routes to 2,2'-Dithiodibenzoic Acid
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Oxidation | 2-Mercaptobenzoic Acid | Oxidizing agents (e.g., H₂O₂) | Direct, often high-yielding | Precursor may be less readily available |
| Diazotization-Sulfuration | Anthranilic Acid | Sodium nitrite, acid, sodium disulfide or SO₂ | Utilizes inexpensive starting materials | Multi-step, potential for hazardous byproducts |
Conversion to 2,2'-Dithiodibenzoic Acid Disodium (B8443419) Salt
The conversion of 2,2'-dithiodibenzoic acid to its disodium salt is a standard acid-base neutralization. The dicarboxylic acid is treated with two equivalents of a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, in an aqueous solution. Evaporation of the water yields the disodium salt, a form that often provides enhanced solubility in aqueous media.
Synthesis and Utility of Related Acid Chlorides, e.g., 2,2'-Dithiodibenzoyl Chloride
2,2'-Dithiodibenzoyl chloride is a highly reactive and synthetically useful derivative of 2,2'-dithiodibenzoic acid. It is typically prepared by treating the diacid with a chlorinating agent like thionyl chloride. This conversion transforms the carboxylic acid groups into acyl chlorides, which are excellent electrophiles.
This diacid chloride is a key building block in organic synthesis, particularly for creating polymers and as a cross-linking agent. Its ability to react with a wide range of nucleophiles, such as diols, allows for the synthesis of macrocyclic esters. Furthermore, 2,2'-dithiodibenzoyl chloride serves as an intermediate in the preparation of compounds with potential biological activity, such as selective inhibitors of HIV-1 integrase.
Table 2: Properties of 2,2'-Dithiodibenzoyl Chloride
| Property | Value |
| CAS Number | 19602-82-5 |
| Molecular Formula | C₁₄H₈Cl₂O₂S₂ |
| Appearance | White to light yellow solid |
| Reactivity | Reactive due to acyl chloride groups |
| Solubility | Soluble in organic solvents like dichloromethane; insoluble in water |
Multi-Component and One-Pot Synthetic Approaches Involving the Compound
Modern synthetic chemistry emphasizes efficiency, waste reduction, and operational simplicity, leading to the development of one-pot and multi-component reactions. These strategies are increasingly applied to the synthesis of complex molecules derived from 2,2'-dithiodibenzoic acid. A one-pot synthesis streamlines a multi-step reaction sequence by performing all transformations in a single reaction vessel without isolating intermediates. This approach can be applied to the synthesis of 2,2'-dithiodibenzoic acid itself, for instance, by performing the diazotization and sulfuration of anthranilic acid in a single pot.
Mechanistic Investigations of Chemical Transformations
Disulfide Bond Cleavage and Rearrangement Mechanisms
The sulfur-sulfur bond in 2,2'-Dithiodibenzoic acid disodium (B8443419) salt is susceptible to cleavage and rearrangement through several mechanistic pathways. These transformations are fundamental to its role as a sulfhydryl modifying reagent and its use in dynamic chemical systems.
The scission of the disulfide bond in 2,2'-Dithiodibenzoic acid can proceed through two primary pathways: homolytic and heterolytic cleavage. The pathway taken is largely determined by the reaction conditions.
Homolytic Cleavage: This process, also known as homolysis, involves the even breaking of the S-S covalent bond, where each sulfur atom retains one of the bonding electrons. This results in the formation of two thiyl radicals (2-carboxybenzenethiyl radicals). Homolytic fission typically requires a significant energy input, which can be supplied by ultraviolet (UV) radiation or high temperatures. The non-polar nature of the S-S bond makes it susceptible to homolysis under these high-energy conditions. The generation of these highly reactive radical species is a key step in certain polymerization and material modification processes.
Heterolytic Cleavage: In contrast, heterolytic cleavage involves the unequal division of the bonding electrons. One sulfur atom retains the entire electron pair, forming a thiolate anion (RS⁻), while the other becomes a sulfenium cation (RS⁺). This pathway is favored in polar solvents and is often initiated by the attack of a nucleophile or an electrophile on the disulfide bond. For instance, a nucleophile (Nu⁻) can attack one of the sulfur atoms, leading to the formation of a new bond and the displacement of a thiolate anion. The species with higher electronegativity typically retains the electron pair. This mechanism is central to thiol-disulfide exchange reactions.
| Cleavage Type | Description | Initiating Conditions | Products |
| Homolytic | Symmetrical cleavage of the S-S bond; each sulfur atom receives one electron. | High energy (e.g., UV light, heat). | Two thiyl radicals. |
| Heterolytic | Asymmetrical cleavage of the S-S bond; one sulfur atom receives both electrons. | Polar solvents, presence of nucleophiles or electrophiles. | A thiolate anion and a sulfenium cation. |
The disproportionation of unsymmetrical o-carboxyphenyl disulfides is a notable rearrangement reaction. Research on 2-(phenyldithio)benzoic acid, a related unsymmetrical disulfide, reveals that it can disproportionate into the symmetrical disulfides: diphenyl disulfide and 2,2'-dithiodibenzoic acid.
A key finding is the significant role of the ortho-carboxylate group in facilitating this reaction. The disproportionation rate for the salt form of 2-(phenyldithio)benzoic acid is markedly faster than for the acid form, with the rate increasing with pH around 7. This suggests an anchimeric assistance mechanism, where the neighboring carboxylate ion intramolecularly attacks the disulfide bond. This attack displaces a benzenethiolate (B8638828) ion and forms a transient o-sulfenobenzoic acid anhydride (B1165640) intermediate. This intermediate then reacts with another thiolate ion to yield the final products. The inhibition of this process by thiol-trapping agents further supports the involvement of thiolate ions as key intermediates.
The disulfide bridge of 2,2'-Dithiodibenzoic acid disodium salt can undergo dynamic exchange and metathesis reactions, particularly thiol-disulfide exchange. This reaction is a fundamental process in disulfide chemistry and involves the attack of a thiolate anion (from a separate thiol-containing molecule) on one of the sulfur atoms of the disulfide bond.
This is a nucleophilic substitution (SN2)-type reaction where the attacking thiolate forms a new disulfide bond, leading to the cleavage of the original S-S bond and the release of a new thiolate anion (2-mercaptobenzoate). This process is reversible and allows for the shuffling or exchange of disulfide bonds within a system, which is a key principle behind the development of self-healing polymers and dynamic covalent materials. The reaction can be initiated chemically by the addition of thiols or photochemically, where light is used to generate radical species that mediate the exchange.
Oxidative and Reductive Pathways Involving Sulfur Moieties
The sulfur atoms in this compound are in a -1 oxidation state and can participate in various redox reactions. These pathways can involve the cleavage of the disulfide bond or modification of the sulfur atoms themselves.
Under specific conditions, 2,2'-Dithiodibenzoic acid can undergo reactions that involve not just the cleavage of the S-S bond but also the complete removal (extrusion) of a sulfur atom and subsequent oxidation.
In a notable study, the reaction of 2,2'-dithiodibenzoic acid (H₂dtdb) with copper(II) tetrafluoroborate (B81430) in a methanol/dimethylformamide mixture resulted in the formation of coordination polymers. During this process, one sulfur atom was extruded from the disulfide bond, leading to the formation of a 2,2'-thiodibenzoate (tdb²⁻) ligand, where the two phenyl rings are bridged by a single sulfur atom. In one of the resulting polymeric structures, the reaction proceeded further, with the remaining sulfur atom being oxidized to form a 2,2'-sulfinatodibenzoate (sdb²⁻) ligand. This demonstrates that the sulfur moieties can undergo significant transformations, including both desulfurization and oxidation, in the presence of certain metal ions.
| Reaction Product | Key Transformation | Resulting Ligand |
| {[Cu(tdb)(dmf)]·(dmf)}n | Sulfur Extrusion | 2,2′-thiodibenzoate (tdb²⁻) |
| {[Cu₂(tdb)(sdb)(dmf)(H₂O)]·2(dmf)}n | Sulfur Extrusion & Oxidation | 2,2′-thiodibenzoate (tdb²⁻) and 2,2′-sulfinatodibenzoate (sdb²⁻) |
Data sourced from a study on the reaction of 2,2′-dithiodibenzoic acid with Cu(II) ions.
The reductive cleavage of the disulfide bond is a widely utilized transformation, particularly in the context of polymer chemistry for applications like controlled drug release. When 2,2'-Dithiodibenzoic acid is incorporated as a cross-linker into a polymer network, the disulfide bonds can be selectively cleaved under reductive conditions.
This cleavage transforms the disulfide linkage back into two thiol groups (2-mercaptobenzoic acid). This process can be triggered by various reducing agents. Common biological reductants like glutathione (B108866) are often used, which is relevant for biomedical applications. Chemical reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and sodium borohydride (B1222165) are also highly effective at cleaving disulfide bonds. The conversion from a cross-linked (gel) state to a non-cross-linked (sol) state via disulfide bond reduction is a key mechanism for creating stimulus-responsive materials.
Intramolecular Catalysis and Anchimeric Assistance in Reactions
Intramolecular catalysis and anchimeric assistance are key principles in organic chemistry that explain the enhanced reaction rates and stereochemical outcomes observed when a reacting center is influenced by a functional group within the same molecule. Anchimeric assistance, or neighboring group participation, is the process where a neighboring group acts as an intramolecular nucleophile, leading to an increased reaction rate. dalalinstitute.comcureffi.org This participation often results in the formation of a cyclic intermediate, which then undergoes a subsequent reaction to yield the final product, frequently with retention of stereochemistry. dalalinstitute.com
While specific mechanistic studies detailing intramolecular catalysis and anchimeric assistance for this compound are not extensively documented in peer-reviewed literature, the molecular structure suggests a high potential for such phenomena. The ortho-positioning of the carboxylate and disulfide groups on the benzoic acid rings provides a geometrically favorable arrangement for intramolecular interactions.
Potential for Anchimeric Assistance by the Carboxylate Group:
The carboxylate group in the this compound is well-positioned to act as an intramolecular nucleophile. In reactions involving the disulfide bridge or other parts of the molecule, the carboxylate can provide anchimeric assistance. For instance, during the reduction of the disulfide bond, the carboxylate group could potentially stabilize intermediates through intramolecular interactions.
A hypothetical scenario for anchimeric assistance is depicted in the table below, illustrating the potential role of the carboxylate group in a substitution reaction at a carbon atom attached to the sulfur.
| Step | Description | Intermediate Structure (Hypothetical) |
| 1 | A leaving group (LG) on a substituent attached to the sulfur atom begins to depart. The neighboring carboxylate group is positioned for an intramolecular attack. | A transient state where the C-LG bond is breaking and the C-O bond from the carboxylate is forming. |
| 2 | The carboxylate group attacks the electrophilic carbon, displacing the leaving group and forming a cyclic intermediate, such as a thiolactone. This step is faster than the direct attack of an external nucleophile. | A five-membered ring containing the sulfur atom and the original carboxylate group. |
| 3 | An external nucleophile attacks the carbonyl carbon of the cyclic intermediate, opening the ring. | The ring opens to form the final product. |
| 4 | The final product is formed with the nucleophile attached, and the carboxylate group is regenerated. The stereochemistry at the reaction center is often retained. | The substituted product with the original carboxylate group intact. |
This type of neighboring group participation can significantly accelerate reaction rates compared to analogous systems lacking the ortho-carboxylate group. The efficiency of this assistance depends on the stability and formation rate of the cyclic intermediate. libretexts.org
Reaction Mechanisms in Complex Heterocyclic Compound Synthesis
2,2'-Dithiodibenzoic acid and its derivatives serve as versatile building blocks in the synthesis of various complex cyclic and heterocyclic compounds. The presence of two carboxylic acid functionalities and a disulfide linkage allows for a range of chemical transformations, leading to the formation of macrocycles and other intricate molecular architectures.
One notable application is in the synthesis of macrocyclic esters. The diacid chloride of 2,2'-Dithiodibenzoic acid, 2,2'-dithiodibenzoyl chloride, can be reacted with a variety of diols in a cyclization reaction to produce macrocycles of different sizes. rsc.org The mechanism for this type of reaction is a bimolecular condensation.
General Mechanism for Macrocycle Synthesis:
Activation of Carboxylic Acids: 2,2'-Dithiodibenzoic acid is first converted to its more reactive diacid chloride derivative, typically using a reagent like thionyl chloride (SOCl₂).
Condensation with Diols: The diacid chloride is then reacted with a diol under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The reaction proceeds via a nucleophilic acyl substitution mechanism at both carbonyl carbons.
Cyclization: The final step involves the formation of the large ring structure, yielding the macrocyclic ester.
The yields of these cyclization reactions can vary significantly depending on the length and nature of the diol linker, which influences the conformational preferences of the resulting macrocycle. rsc.org
| Reactant 1 | Reactant 2 | Product Type | Reaction Type |
| 2,2'-Dithiodibenzoyl chloride | Alkanediols | Cyclic ester (Macrocycle) | Bimolecular condensation |
| 2,2'-Dithiodibenzoyl chloride | But-2-yne-1,4-diol | Cyclic ester (Macrocycle) | Bimolecular condensation |
| 2,2'-Dithiodibenzoyl chloride | Triethylene glycol | Cyclic ester (Macrocycle) | Bimolecular condensation |
| 2,2'-Dithiodibenzoyl chloride | Tetraethylene glycol | Cyclic ester (Macrocycle) | Bimolecular condensation |
Furthermore, derivatives of 2,2'-Dithiodibenzoic acid have been utilized in the synthesis of dithiolactams. For instance, 2,2'-dithiosalicylic acid has been converted into a pseudo amino acid through a process involving anhydride formation followed by a Curtius rearrangement. This intermediate can then be used to synthesize dithiolactams by coupling with an amino acid ester. researchgate.net
The Curtius rearrangement is a key step in this transformation, where an acyl azide (B81097) is thermally or photochemically converted into an isocyanate with the loss of nitrogen gas. This isocyanate can then be trapped by a nucleophile, such as an alcohol or water, to form a carbamate (B1207046) or an amine, respectively.
Advanced Applications in Chemical Sciences
Coordination Chemistry of 2,2'-Dithiodibenzoic Acid Ligands
The disodium (B8443419) salt of 2,2'-dithiodibenzoic acid serves as a versatile building block in the field of coordination chemistry. The parent ligand, 2,2'-dithiodibenzoic acid, possesses two key functional groups that dictate its interaction with metal ions: two carboxylate moieties and a central disulfide (-S-S-) bond. This unique combination allows for the construction of a wide range of coordination compounds with diverse structures and properties. The flexibility of the ligand, coupled with its potential for in situ chemical transformations, makes it a subject of significant interest in the design of novel metal-organic architectures. nih.gov
The 2,2'-dithiodibenzoate dianion is a highly adaptable ligand due to the multiple coordination sites offered by its two carboxylate groups. These groups are known to exhibit a variety of binding modes when interacting with metal centers, which is a primary reason for the structural diversity observed in the resulting coordination polymers. nih.gov The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of any ancillary ligands. nih.gov
The carboxylate groups can coordinate to metal ions in several distinct ways:
Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.
Bidentate Chelate: Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a chelate ring.
Bidentate Bridging: The carboxylate group acts as a bridge between two different metal centers.
This versatility allows the ligand to act as a linker, connecting metal centers into extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. nih.govacs.org
| Coordination Mode | Description | Typical Role in Polymer Structure |
|---|---|---|
| Monodentate | A single oxygen atom from a carboxylate group binds to one metal ion. | Often acts as a terminal or chain-capping group. |
| Bidentate Chelate | Both oxygen atoms from a single carboxylate group bind to the same metal ion. | Forms stable rings, influencing local coordination geometry. |
| Bidentate Bridging | Each oxygen atom of a carboxylate group binds to a different metal ion. | Acts as a linker to build extended 1D, 2D, or 3D networks. |
A significant aspect of the coordination chemistry of 2,2'-dithiodibenzoic acid is its susceptibility to in situ transformations, particularly the cleavage of its disulfide (S-S) bond. sigmaaldrich.com This reaction is often mediated by the metal center itself and leads to the formation of new ligand species within the reaction vessel. A prominent example is the reductive cleavage of the S-S bond to generate two equivalents of 2-mercaptobenzoate. This in situ generation of a new, simpler ligand can lead to the formation of unique and complex structures that would be difficult to synthesize directly. sigmaaldrich.com
The mechanism of metal-mediated S-S bond scission can occur through several pathways. nih.govresearchgate.net Studies on analogous disulfide-containing ligands suggest that these pathways can include:
Metal-to-Ligand Charge Transfer (MLCT): An electron-rich metal center can transfer electron density into a low-lying σ* orbital of the S-S bond, weakening and ultimately cleaving it. nih.govresearchgate.net
Metal Hydride-Assisted Reduction: Metal precursors containing hydride ligands can directly attack and reduce the disulfide bond. nih.gov
Solvent-Mediated Reduction: In some cases, the solvent can participate in the redox reaction, facilitating the cleavage of the S-S bond. nih.govresearchgate.net
While less common for this specific ligand, transition metal-mediated cleavage of carbon-sulfur (C-S) bonds is also a known transformation in the broader field of organosulfur chemistry, highlighting the reactivity of sulfur-containing ligands in the presence of metal complexes. nih.gov
The combination of versatile coordination modes and the flexible nature of the 2,2'-dithiodibenzoate ligand allows for the construction of coordination polymers with varying dimensionalities and topologies. nih.gov Coordination polymers are extended structures formed by linking metal ions (nodes) with organic ligands (linkers). nih.gov The final architecture of these materials is highly dependent on the coordination geometry of the metal ion, the flexibility of the ligand, and the reaction conditions. nih.gov
1D Architectures: Metal ions can be linked by the dithiodibenzoate ligands to form simple linear or zigzag chains. researchgate.net
2D Architectures: These chains can be further interconnected to create layered structures. Common topologies for 2D networks include the sql (square grid) and hcb (honeycomb) topologies. nih.govacs.orgnih.gov
3D Architectures: By connecting the 2D layers or through more complex coordination patterns, robust three-dimensional frameworks can be assembled. These frameworks can exhibit various topologies, such as pcu (primitive cubic) or cds (a topology based on the cadmium sulfide (B99878) structure). nih.govsemanticscholar.org
The structural diversity is a key feature, as the dimensionality and topology of the coordination polymer can have a profound impact on its physical and chemical properties, such as porosity, stability, and electronic behavior. researchgate.net
Beyond forming extended polymers, the 2,2'-dithiodibenzoate ligand and its in situ generated derivatives are capable of assembling discrete, high-nuclearity metal clusters and oligonuclear complexes. chemicalbook.com Metal clusters are compounds containing a group of three or more metal atoms held together, at least in part, by direct metal-metal bonds or by bridging ligands. libretexts.org
A notable example is the formation of an anionic heptadecanuclear silver(I) cluster, which was synthesized using 2,2'-dithiodibenzoic acid. sigmaaldrich.comchemicalbook.com In this case, the in situ cleavage of the disulfide bond to form 2-mercaptobenzoate was crucial for the assembly of the complex cluster core. sigmaaldrich.com
Additionally, the ligand can facilitate the formation of simpler oligonuclear complexes, such as dinuclear units, which can then serve as secondary building units (SBUs) for constructing larger, more complex coordination polymers. For instance, two metal centers can be bridged by the carboxylate groups of the ligand to form stable dinuclear "paddlewheel" units, which then link together to form extended frameworks. semanticscholar.org
In many syntheses, ancillary ligands—often neutral N-donor molecules—are introduced alongside the primary 2,2'-dithiodibenzoate ligand. These co-ligands play a critical role in directing the final structure and topology of the resulting coordination polymer. nih.gov By occupying some of the metal's coordination sites, they can control the connectivity of the network and prevent the formation of overly dense phases, leading to more predictable and often more complex architectures. nih.govacs.org
The choice of ancillary ligand can dramatically alter the outcome of a reaction. For example, using the same metal salt and dicarboxylate ligand, the introduction of a linear ancillary ligand like 2,2'-bipyridine (B1663995) might lead to a 2D layered structure, whereas a different ligand like 1,10-phenanthroline (B135089) could result in an interpenetrated 3D framework. nih.govacs.org This illustrates how ancillary ligands are a powerful tool for "crystal engineering," allowing for fine-tuning of the final solid-state structure. nih.gov
| Primary Ligand | Metal Ion | Ancillary Ligand Example | Potential Resulting Topology |
|---|---|---|---|
| Dicarboxylate | Co(II) | None | Dense 3D framework |
| Dicarboxylate | Co(II) | 2,2'-bipyridine | 2D layer (e.g., sql topology) nih.govacs.org |
| Dicarboxylate | Co(II) | 1,10-phenanthroline | Interpenetrated 2D or 3D network (e.g., hcb topology) nih.govacs.org |
The electronic properties of coordination compounds derived from 2,2'-dithiodibenzoate are of significant interest. These properties are governed by the nature of the metal ion, the ligand, and their interactions. nih.gov Electronic transitions in these materials can be associated with the ligand (intraligand), the metal center, or charge transfer events between the metal and ligand (MLCT or LMCT). nih.govnih.gov
Coordination of the ligand to a metal can modify its electronic structure, leading to changes in photophysical properties like luminescence. nih.gov For instance, the coordination can alter the energy of π-π* transitions within the aromatic rings of the ligand. nih.gov
Furthermore, the in situ cleavage of the disulfide bond can lead to the formation of metal-thiolate species, which are often redox-active. nih.gov The resulting dithiolene-type complexes are particularly known for their rich electronic behavior, including multiple reversible redox processes and strong absorption in the visible or near-infrared (NIR) regions. itn.pt The electronic structure and properties, such as the electronic band gap, of these materials can be investigated and rationalized using a combination of experimental techniques (e.g., UV-Vis spectroscopy, cyclic voltammetry) and theoretical calculations, such as Density Functional Theory (DFT). nih.govresearchgate.net
Supramolecular Chemistry and Self-Assembly of 2,2'-Dithiodibenzoic Acid
The unique structural characteristics of 2,2'-dithiodibenzoic acid, particularly its disodium salt form, make it a versatile building block in the field of supramolecular chemistry. The presence of carboxylate groups, aromatic rings, and a flexible disulfide bridge allows for a variety of non-covalent interactions that drive the self-assembly of intricate and functional architectures.
Co-crystallization Strategies with Organic Co-formers
Co-crystallization has emerged as a prominent strategy to modulate the physicochemical properties of active pharmaceutical ingredients and to construct novel supramolecular materials. 2,2'-Dithiodibenzoic acid has been successfully co-crystallized with a range of organic co-formers, leading to diverse supramolecular structures. These co-crystals are primarily held together by robust hydrogen bonding interactions.
For instance, the co-crystallization of 2,2'-dithiodibenzoic acid with isonicotinohydrazide results in a 1:2 co-crystal where the constituent molecules are linked into layers. Similarly, its interaction with imidazole (B134444) or 4-methylimidazole (B133652) leads to the formation of organic salts, specifically bis(imidazolium) 2,2'-dithiodibenzoate and 4-methylimidazolium 2-[(2-carboxyphenyl)disulfanyl]benzoate, respectively.
The flexibility of the disulfide bond in 2,2'-dithiodibenzoic acid allows its two aromatic rings to adopt various conformations, which, in conjunction with the hydrogen-bonding capabilities of the carboxylic acid groups, enables the formation of different supramolecular synthons. This conformational flexibility is a key factor in its ability to form co-crystals with a variety of co-formers, including those with pyridine (B92270) functionalities.
Characterization of Hydrogen Bonding Networks (O-H…N, O-H…O, C-H…O, C-H…S)
The supramolecular architectures of 2,2'-dithiodibenzoic acid co-crystals are predominantly dictated by a network of hydrogen bonds. The most common and strongest of these are the O-H…N and O-H…O interactions. In co-crystals with nitrogen-containing heterocyclic compounds like pyridine derivatives, the carboxylic acid group of 2,2'-dithiodibenzoic acid acts as a hydrogen bond donor, forming a strong O-H…N synthon with the pyridine nitrogen.
In the case of co-crystals with other carboxylic acids, such as benzoic acid, O-H…O hydrogen bonds are the primary organizing force, leading to the formation of three-molecule aggregates. Weaker C-H…O interactions also play a significant role in consolidating the supramolecular structure, often connecting the primary hydrogen-bonded chains or layers into a three-dimensional network.
Below is a summary of typical hydrogen bond interactions observed in co-crystals of 2,2'-dithiodibenzoic acid:
| Hydrogen Bond Type | Donor | Acceptor | Typical Co-former | Role in Supramolecular Assembly |
|---|---|---|---|---|
| O-H…N | Carboxylic Acid (-COOH) | Nitrogen atom in a heterocycle | Pyridine derivatives, Isonicotinohydrazide | Primary interaction forming chains or layers |
| O-H…O | Carboxylic Acid (-COOH) | Carbonyl oxygen of another carboxylic acid | Benzoic acid | Formation of dimeric or larger aggregates |
| C-H…O | Aromatic or aliphatic C-H | Carbonyl oxygen of carboxylic acid | Various organic co-formers | Linking primary structures into 3D networks |
| C-H…S | Aromatic C-H | Sulfur atom of the disulfide bridge | Benzoic acid | Weaker interaction contributing to crystal packing |
Role of π-π Stacking and Other Non-Covalent Interactions in Assembly
Beyond hydrogen bonding, π-π stacking interactions between the aromatic rings of 2,2'-dithiodibenzoic acid and its co-formers are crucial in the formation and stabilization of their supramolecular assemblies. These interactions, which arise from the electrostatic attraction between electron-rich and electron-poor regions of aromatic rings, often dictate the packing of molecules in the crystal lattice.
In the 1:2 co-crystal of 2,2'-dithiodibenzoic acid and benzoic acid, π-π stacking interactions are observed between the benzene (B151609) rings of the two components, contributing to the consolidation of the three-dimensional architecture. ottokemi.com Similarly, in co-crystals with isonicotinohydrazide, weak aromatic π-π stacking interactions are responsible for linking the hydrogen-bonded layers into a stable framework. cem.de
The interplay between hydrogen bonding and π-π stacking is a recurring theme in the supramolecular chemistry of this compound. The directional nature of hydrogen bonds often creates a primary structure, such as a chain or a layer, which is then further organized by the less directional but still significant π-π stacking interactions.
Formation of Host-Guest Architectures and Carcerands
The field of host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. Carcerands represent an extreme form of this, where the guest is permanently entrapped within the host. While the structural features of 2,2'-dithiodibenzoic acid, such as its bent conformation and potential for self-assembly, suggest a potential for forming cavity-containing structures, there is limited specific research demonstrating its role as a primary host molecule in the formation of well-defined host-guest architectures or carcerands.
The synthesis of carcerands typically involves the covalent linking of two bowl-shaped molecules, often derived from calixarenes or resorcinarenes, to create a permanent cavity. While disulfide bridges can be used in the synthesis of macrocycles, the specific application of 2,2'-dithiodibenzoic acid for this purpose is not well-documented in the available literature. The self-assembly of this molecule has predominantly led to the formation of extended networks through co-crystallization rather than discrete, encapsulating structures.
Impact of Steric and Electronic Factors on Supramolecular Aggregation Patterns
The final supramolecular architecture of 2,2'-dithiodibenzoic acid co-crystals is a delicate balance of various factors, with steric and electronic effects playing a pivotal role. Steric hindrance, for example, can significantly influence the composition and geometry of the resulting assembly.
In a study involving the co-crystallization of 2,2'-dithiodibenzoic acid with isomeric n-pyridinealdazines, it was observed that the steric congestion related to the position of the nitrogen atom in the pyridine ring dictated the stoichiometry of the resulting co-crystal. While the 3- and 4-pyridinealdazines formed 1:1 co-crystals, the 2-pyridinealdazine, with its more sterically hindered nitrogen, resulted in a 2:3 co-crystal. This was attributed to the energetic unfavorability of packing an equal number of the L-shaped 2,2'-dithiodibenzoic acid molecules with the sterically awkward 2-pyridinealdazine into a continuous chain.
Materials Science and Polymer Chemistry
The unique chemical structure of 2,2'-dithiodibenzoic acid, particularly its disulfide bond, has made it a valuable component in the design of advanced materials and polymers. The ability of the disulfide bond to undergo reversible cleavage and reformation under specific stimuli is a key feature that has been exploited in the development of dynamic and responsive materials.
This compound has been utilized in the synthesis of polyamides containing disulfide bonds in their main chain. These polymers exhibit interesting properties and have potential applications in various fields.
Furthermore, 2,2'-dithiodibenzoic acid has been investigated as a component in recyclable thermosetting polymers. Thermosets are typically rigid materials that, once cured, cannot be reprocessed. However, by incorporating dynamic covalent bonds, such as the disulfide linkage from 2,2'-dithiodibenzoic acid, it is possible to create thermosets that can be broken down and reformed, leading to recyclable materials. For example, it has been used as a hardener in the preparation of epoxy thermosetting resins from epoxidized vegetable oils, imparting reprocessability, repairability, and recyclability to the resulting bio-based materials.
Catalysis and Reaction Engineering
The unique chemical properties of dicarboxylic acids have been explored in various catalytic applications.
Currently, there is no scientific literature that specifically identifies a role for 2,2'-dithiodibenzoic acid disodium salt in catalytic oxidative desulfurization (ODS) processes. While other dicarboxylic acids have been investigated as activators for hydrogen peroxide in ODS systems for fuels, the specific catalytic activity of 2,2'-dithiodibenzoic acid in this context has not been reported.
Applications in Heterogeneous and Homogeneous Catalysis
While 2,2'-Dithiodibenzoic acid and its derivatives are recognized for their ability to coordinate with metal ions, specific, detailed studies on the catalytic activity of its disodium salt in either heterogeneous or homogeneous systems are not extensively documented. In principle, the carboxylate and disulfide functionalities present in the molecule offer potential coordination sites for metal centers, which could lead to catalytically active complexes.
In heterogeneous catalysis , a catalyst exists in a different phase from the reactants. One could envision the immobilization of a metal complex of 2,2'-dithiodibenzoate onto a solid support, creating a heterogeneous catalyst. The performance of such a catalyst would depend on factors like the choice of metal, the coordination environment, and the nature of the support material. However, specific examples and performance data for catalysts derived from the disodium salt are not found in the available literature.
In homogeneous catalysis , the catalyst and reactants are in the same phase. Soluble metal complexes of 2,2'-dithiodibenzoate could theoretically be employed as homogeneous catalysts. The catalytic activity would be influenced by the metal's oxidation state, the ligand's electronic properties, and the reaction conditions. Research into such applications is not prominently featured in scientific reports.
Design and Performance of Catalytic Coordination Polymers
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The use of 2,2'-Dithiodibenzoic acid as a linker in the design of coordination polymers has been explored. These materials can exhibit interesting structural motifs, but their application as catalysts is an area that requires more in-depth investigation.
The design of catalytically active coordination polymers using the disodium salt of 2,2'-Dithiodibenzoic acid would involve the selection of appropriate metal nodes that, when coordinated by the dithiodibenzoate linker, create active sites for specific chemical transformations. The performance of such materials would be evaluated based on their catalytic efficiency, selectivity, and stability. While the synthesis and structural characterization of coordination polymers with related ligands have been reported, detailed studies on the catalytic performance of those specifically incorporating 2,2'-dithiodibenzoate are limited.
Regeneration Studies of Catalyst Systems
Catalyst regeneration is a critical aspect of industrial chemical processes, aiming to restore the catalytic activity of a deactivated catalyst. The methods for regeneration vary widely depending on the nature of the catalyst and the cause of deactivation. Common deactivation mechanisms include poisoning, coking, and sintering.
For a hypothetical catalyst system involving this compound, regeneration protocols would need to be developed based on the specific deactivation pathway. For instance, if the catalyst deactivates due to the blockage of active sites by reaction byproducts, a washing step with a suitable solvent might be employed. If deactivation is due to changes in the metal center's oxidation state, a redox treatment could be necessary. However, without specific examples of such catalysts and their deactivation mechanisms, discussion of their regeneration remains speculative. General catalyst regeneration techniques include thermal treatment, solvent washing, and chemical treatment, but their applicability to a dithiodibenzoate-based catalyst has not been specifically studied or reported.
Biological and Environmental Research Perspectives
Microbial Biodegradation Pathways and Metabolites
The microbial biodegradation of 2,2'-dithiodibenzoic acid has been investigated, particularly in the context of its formation from the breakdown of other environmental compounds like dibenzothiophene (B1670422), a sulfur heterocycle found in fossil fuels. nih.govnih.gov Research has demonstrated that this compound is biodegradable by microorganisms found in soil. nih.gov The aerobic biodegradation pathway involves the cleavage of the disulfide bond, leading to the eventual mineralization of the compound. nih.gov
In studies using the bacterial strain Variovorax sp. RM6, the degradation process results in the release of a significant portion of the compound's constituent elements back into the environment in inorganic forms. nih.govnih.gov Specifically, the process mineralizes the compound, releasing approximately 59% of its carbon as carbon dioxide and 88% of its sulfur as sulfate. nih.govnih.gov While the precise enzymatic mechanism for the initial cleavage of the disulfide bond was not fully elucidated in this research, it was noted that benzoic acid was a key transient metabolite in the pathway. nih.gov The potential role of sulfitolysis, a mechanism used by some fungi to break disulfide bonds, was considered but did not appear to be the pathway utilized by this particular bacterium. nih.gov
Bacterial Strains Involved in Compound Mineralization
Soil enrichment cultures have successfully been used to isolate microorganisms capable of degrading 2,2'-dithiodibenzoic acid. nih.gov From a soil culture, two bacterial isolates, designated RM1 and RM6, were found to collectively degrade the compound. nih.govnih.gov
Further investigation revealed that isolate RM6 was the primary degrader but had a specific nutritional requirement. nih.govnih.gov This strain was identified as a member of the genus Variovorax and showed an absolute requirement for vitamin B12 to metabolize 2,2'-dithiodibenzoic acid in a pure culture. nih.govnih.gov Isolate RM1 is believed to facilitate the degradation in a mixed culture by producing the necessary vitamin B12, which strain RM6 then utilizes. nih.gov This was supported by the finding that Variovorax sp. RM6 could degrade the compound alone when the medium was supplemented with vitamin B12 or with sterilized supernatants from cultures of isolate RM1. nih.govnih.gov
| Strain ID | Identification | Role in Biodegradation | Key Requirement |
| RM6 | Variovorax sp. | Primary degrader; mineralizes the compound to CO2 and sulfate. nih.gov | Requires Vitamin B12 for metabolism. nih.govnih.gov |
| RM1 | Not fully identified | Co-culture partner; likely produces Vitamin B12 required by strain RM6. nih.gov | N/A |
Environmental Fate and Biotransformation Processes
The environmental fate of 2,2'-dithiodibenzoic acid is linked to its susceptibility to microbial action. nih.gov As a product of the biodegradation of more complex molecules like dibenzothiophene via the Kodama pathway, its own biotransformation is a crucial step in the complete mineralization of the original pollutant. nih.govnih.gov The research demonstrates that should disulfides such as 2,2'-dithiodibenzoic acid be formed in the environment, other microorganisms, like Variovorax sp. strain RM6, are capable of completing the degradation process. nih.gov
The biotransformation process ultimately converts the organic compound into inorganic products: carbon dioxide and sulfate. nih.govnih.gov This mineralization indicates a complete breakdown of the molecule, preventing the accumulation of this specific disulfide intermediate in the environment and returning its constituent carbon and sulfur to their respective biogeochemical cycles. nih.gov
Intermediary Metabolites in Biodegradation (e.g., Benzoic Acid)
During the aerobic biodegradation of 2,2'-dithiodibenzoic acid by Variovorax sp. strain RM6, a key intermediary metabolite was detected. nih.gov High-performance liquid chromatography (HPLC) analysis identified this transient metabolite as benzoic acid. nih.govnih.gov This metabolite was not detected in sterile control experiments, confirming its origin from the microbial degradation of the parent compound. nih.gov
Other potential intermediates were considered and investigated. For instance, 2-sulfobenzoic acid was studied, and while Variovorax sp. RM6 was capable of degrading it, this compound was not detected as an intermediate during the breakdown of 2,2'-dithiodibenzoic acid. nih.gov Therefore, based on available research, benzoic acid is the only confirmed transient intermediate in this specific biodegradation pathway. nih.govnih.gov
| Initial Compound | Intermediary Metabolite | Final Mineralization Products |
| 2,2'-Dithiodibenzoic acid | Benzoic acid nih.govnih.gov | Carbon Dioxide (CO2) nih.govnih.gov |
| Sulfate (SO4^2-) nih.govnih.gov |
Context as a Degradation Product of Thimerosal
2,2'-Dithiodibenzoic acid is recognized as a degradation product and related compound of Thimerosal. usp.org Thimerosal is an organomercury compound that has been widely used as an antiseptic and an antifungal agent, notably as a preservative in some vaccines and other biological and pharmaceutical products. nih.gov The chemical structure of Thimerosal contains a thiosalicylate component linked to an ethylmercury group. nih.gov Degradation of Thimerosal can lead to the formation of 2,2'-dithiodibenzoic acid, also known as dithiosalicylic acid.
Advanced Spectroscopic and Computational Characterization
X-ray Crystallography for Precise Structural Elucidation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Studies on 2,2'-dithiodibenzoic acid (DTBA), often in the form of co-crystals, have provided significant insights into its molecular geometry and intermolecular interactions.
When co-crystallized with benzoic acid in a 1:2 ratio, the asymmetric unit of the crystal contains half a molecule of DTBA, with the full molecule being generated by a crystallographic twofold axis of symmetry. sigmaaldrich.com This indicates a high degree of symmetry in the molecular packing. The crystal structures are stabilized by various intermolecular forces, including hydrogen bonding involving the carboxylic acid groups and π-π stacking interactions between the aromatic rings. nih.gov
| Parameter | Observation | Source(s) |
| Molecular Conformation | Twisted, characterized by the C—S—S—C torsion angle. | chemicalbook.com |
| Symmetry in Co-crystals | Can be disposed about a crystallographic twofold axis of symmetry. | sigmaaldrich.com |
| Stabilizing Interactions | Hydrogen bonding and π-π interactions are crucial for crystal packing. | nih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the dipole moment. ekb.eg For 2,2'-dithiodibenzoic acid, key expected absorptions include:
O-H Stretch: In the acid form, a very broad band is expected in the region of 3300–2500 cm⁻¹ due to hydrogen bonding of the carboxylic acid dimer. docbrown.info For the disodium (B8443419) salt, this band would be absent.
C=O Stretch: A strong absorption band for the carboxylic acid carbonyl group typically appears around 1700–1680 cm⁻¹. docbrown.info In the carboxylate salt form, this is replaced by a strong, asymmetric stretching vibration band typically between 1610-1550 cm⁻¹ and a weaker, symmetric stretching band between 1420-1300 cm⁻¹.
C-C Aromatic Stretch: Bands in the 1600–1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene (B151609) rings. rsc.org
S-S Stretch: The disulfide bond stretch is notoriously weak in IR spectra and is often difficult to identify, typically appearing in the 500-400 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of light and is particularly sensitive to vibrations that cause a change in molecular polarizability. oregonstate.edu It is complementary to IR spectroscopy.
S-S Stretch: The disulfide bond vibration, which is weak in the IR spectrum, typically gives rise to a moderately strong and easily identifiable band in the Raman spectrum, appearing around 500–550 cm⁻¹. This makes Raman spectroscopy a valuable tool for studying the disulfide linkage.
Aromatic Ring Vibrations: The symmetric vibrations of the benzene rings, such as the ring-breathing mode, are typically strong in the Raman spectrum.
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Characteristics | Source(s) |
| Carboxylate (asymmetric) | IR | 1610-1550 | Strong | - |
| Carboxylate (symmetric) | IR | 1420-1300 | Weaker | - |
| Aromatic C=C | IR / Raman | 1600-1450 | Medium to Strong | rsc.org |
| Disulfide S-S | Raman | 550-500 | Medium to Strong, diagnostic | - |
| Disulfide S-S | IR | 500-400 | Weak, often unobserved | - |
Advanced Chromatographic and Electrochemical Methodologies
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying components in a mixture. For 2,2'-dithiodibenzoic acid, reverse-phase HPLC with UV detection is effective for purity analysis. nih.gov
While specific applications using electrochemical detection (ECD) for this compound are not widely documented, the presence of the electrochemically active disulfide bond makes it a suitable candidate for this technique. HPLC-ECD offers high sensitivity and selectivity for electroactive compounds. nih.gov The disulfide bond can be either reduced or oxidized at an electrode surface by applying a specific potential.
A hypothetical HPLC-ECD method would involve:
Separation: A C18 reverse-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Detection: An electrochemical detector with a glassy carbon working electrode. A potential would be applied that is sufficient to cause the reduction of the disulfide bond to the corresponding thiol (2-mercaptobenzoic acid) or its oxidation. The resulting current is proportional to the concentration of the analyte.
This method could provide a highly sensitive means of quantification, particularly in complex biological or environmental samples where UV-absorbing interfering substances may be present.
The Electrochemical Quartz Crystal Microbalance (EQCM) is a gravimetric technique that can detect minute mass changes on an electrode surface in real-time during an electrochemical process. chemicalbook.com Studies on dithiodibenzoic acid (DTDB) using EQCM at a gold electrode have revealed insights into its electrode reaction mechanisms.
During the electrochemical oxidation of DTDB solutions, a decrease in the electrode's weight was observed. fiu.edu For instance, an initial decrease of approximately 40 ng was recorded, followed by a further decrease of about 20 ng at a higher oxidation potential (+0.48 V). fiu.edu This mass loss suggests that the oxidation products are released from the electrode surface into the solution, pointing to a different electrode reaction mechanism compared to its thiol precursor, thiosalicylic acid, which showed a slight mass increase upon oxidation. fiu.edu
Potentiometry involves measuring the potential difference in an electrochemical cell under zero current conditions. 2,2'-Dithiodibenzoic acid has been successfully employed as an ionophore in the fabrication of ion-selective electrodes (ISEs), particularly for the detection of lead(II) ions. nih.govrsc.orgchemicalbook.com
In these sensors, the dithiodibenzoic acid is incorporated into a poly(vinyl chloride) (PVC) membrane or a carbon paste electrode. nih.govrsc.org The ionophore selectively binds with Pb²⁺ ions, causing a change in the membrane potential that is logarithmically proportional to the concentration of the lead ions.
Key performance characteristics of a potentiometric sensor for Pb(II) based on 2,2'-dithiodibenzoic acid are summarized below:
| Parameter | Value | Source(s) |
| Sensor Type | Modified Carbon Paste Electrode | nih.govchemicalbook.com |
| Linear Range | 7.5 × 10⁻⁶ to 1.0 × 10⁻² M | indiafinechemicals.com |
| Detection Limit | 5.01 x 10⁻⁸ M | chemicalbook.comindiafinechemicals.com |
| Optimal pH Range | 4.5 - 7.7 | indiafinechemicals.com |
| Response Time | ~8 seconds | indiafinechemicals.com |
| Selectivity | Good selectivity over alkali, alkaline earth, and some transition metal ions. | indiafinechemicals.com |
The selectivity of the electrode is a critical parameter, indicating its ability to respond to the target ion in the presence of other potentially interfering ions. The dithiodibenzoic acid-based sensor has demonstrated a more sensitive and selective response for lead ions compared to sensors based on the related compound, mercaptobenzoic acid. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of atoms can be determined. While a definitive, fully assigned spectrum for 2,2'-dithiodibenzoic acid disodium salt was not found in the reviewed literature, the expected spectrum can be reliably predicted based on the known effects of substituents on the benzene ring. fiu.educompoundchem.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the substitution pattern, the protons on each benzene ring will form a complex multiplet system. The signals are anticipated to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The proton ortho to the carboxylate group is expected to be the most downfield due to the deshielding effects of both the carboxylate and the disulfide bridge.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule.
Carboxyl Carbon (C=O): The carbon of the carboxylate group is expected to have a chemical shift in the range of 165-175 ppm.
Aromatic Carbons: The six carbons of each benzene ring will appear in the aromatic region (120-150 ppm). The carbon atom attached to the carboxylate group (C1) and the carbon atom attached to the sulfur atom (C2) will be quaternary and thus show weaker signals. Their chemical shifts will be significantly influenced by the electron-withdrawing nature of their respective substituents. The remaining four carbons (C3-C6) will show stronger signals due to their attached protons.
| Atom | Spectrum | Predicted Chemical Shift (ppm) | Notes | Source(s) |
| Aromatic Protons | ¹H NMR | 7.0 - 8.5 | Complex multiplet patterns due to ortho, meta, and para coupling. | chemicalbook.comrsc.org |
| Carboxylate Carbon | ¹³C NMR | 165 - 175 | Quaternary carbon, weak signal. | oregonstate.educompoundchem.com |
| Aromatic Carbons | ¹³C NMR | 120 - 150 | Signals for 6 unique carbons; C1 and C2 are quaternary. | oregonstate.edufiu.edu |
These predicted values are based on analyses of similar substituted benzoic acid derivatives and provide a framework for the interpretation of experimentally obtained NMR data for this compound.
Computational Chemistry Approaches
Computational chemistry provides powerful tools for understanding the molecular properties of 2,2'-dithiodibenzoic acid and its derivatives at an atomic level. These theoretical methods complement experimental data, offering deep insights into electronic structure, intermolecular forces, and conformational possibilities that govern the compound's behavior.
Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a foundational tool for predicting molecular geometries, energies, and other properties. In the study of 2,2'-dithiodibenzoic acid (DTBA) and its co-crystals, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31G(d,p), have been employed to map electrostatic potential properties onto Hirshfeld surfaces, providing a quantitative look at the charge distribution and the nature of intermolecular contacts.
While specific studies on the reaction mechanisms of this compound are not detailed in the available literature, DFT is a principal method for such investigations. By calculating the energies of reactants, transition states, and products, DFT can elucidate reaction pathways, determine activation energies, and predict the feasibility of chemical transformations. This approach allows researchers to understand mechanisms such as nucleophilic substitution at the disulfide bond or reactions involving the carboxylate groups, which are crucial for its applications in synthesis and materials science.
Hirshfeld Surface Analysis and Intermolecular Interaction Energy Calculations in Co-crystals
Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular interactions within a crystal lattice. For co-crystals of 2,2'-dithiodibenzoic acid (DTBA), this method has been instrumental in deconstructing the complex network of non-covalent bonds that dictate the supramolecular architecture.
The Hirshfeld surface is generated based on the electron distribution of a molecule. By mapping properties like dnorm (normalized contact distance), the analysis highlights regions of significant intermolecular contact. Intense red spots on the dnorm map indicate close contacts, such as strong hydrogen bonds.
In a 1:2 co-crystal of DTBA and benzoic acid, Hirshfeld analysis revealed the prominence of strong hydroxy-O—H⋯O(carbonyl) hydrogen bonds, which are the most significant interactions stabilizing the crystal structure. nih.gov The analysis also allows for the generation of 2D fingerprint plots, which quantify the contribution of different types of intermolecular contacts. For instance, these plots show the relative prevalence of O···H, H···H, C···H, and other contacts.
Computational models allow for the calculation of the energies associated with these specific interactions, confirming the strength of hydrogen bonds compared to weaker contacts like π-π stacking or C-H···S interactions. researchgate.net The total interaction energy for the primary hydrogen-bonding motif in the DTBA-benzoic acid co-crystal was calculated to be -71.7 kJ mol−1, underscoring its dominant role. nih.gov
Table 1: Summary of Intermolecular Contacts in a DTBA-Benzoic Acid Co-crystal from Hirshfeld Surface Analysis
| Interaction Type | Description | Relative Contribution |
|---|---|---|
| O···H / H···O | Primarily represents strong O-H···O hydrogen bonds between carboxylic acid groups. | Dominant |
| H···H | Represents contacts between hydrogen atoms on adjacent molecules. | Significant |
| C···H / H···C | Involves interactions between carbon and hydrogen atoms, including weak C-H···O and C-H···π contacts. | Moderate |
| C···C | Indicates π-π stacking interactions between aromatic rings. | Present |
| S···H / H···S | Weak interactions involving the sulfur atoms of the disulfide bridge. | Minor |
Electrostatic Potential (ESP) Mapping for Non-Covalent Interaction Analysis
Electrostatic Potential (ESP) mapping is a computational technique that illustrates the charge distribution on a molecule's surface, providing crucial insights into its non-covalent interaction capabilities. The ESP is calculated for a given surface, often the Hirshfeld surface, and color-coded to represent different charge regions. Typically, red areas signify negative potential (electron-rich regions, e.g., lone pairs on oxygen atoms), while blue areas indicate positive potential (electron-poor regions, e.g., hydrogen atoms in O-H groups).
In studies of DTBA, ESP maps have been used to visualize the electrostatic nature of intermolecular contacts. nih.gov The maps clearly show the negative potential concentrated around the carbonyl oxygen atoms of the carboxylic acid groups, making them strong hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group exhibits a strong positive potential, identifying it as a potent hydrogen bond donor. This charge polarization is the fundamental driver for the formation of strong O—H⋯O hydrogen bonds that are consistently observed in the crystal structures of DTBA and its co-crystals. nih.govnih.gov
ESP analysis also helps to characterize weaker interactions. For C···C or π-π stacking interactions, the analysis can reveal if they are driven by electrostatic complementarity or are primarily dispersive in nature. nih.gov
Theoretical Studies of Molecular Conformation and Torsion Angles
2,2'-dithiodibenzoic acid is a conformationally flexible molecule, primarily due to the rotation around the S-S disulfide bond and the C-S bonds. Theoretical studies, often in conjunction with X-ray crystallography, are used to determine the preferred molecular conformation and key geometric parameters like torsion and dihedral angles.
The central C—S—S—C torsion angle is a defining feature of the molecule's three-dimensional shape. In various crystalline forms, this angle consistently deviates significantly from 0° or 180°, leading to a twisted or skewed conformation. nih.govnih.gov This twist results in a near-perpendicular relationship between the two benzene rings. nih.gov The orientation of the carboxylic acid groups relative to their attached benzene rings is another important conformational parameter, with these groups often being nearly co-planar with the rings to facilitate conjugation and intermolecular interactions. nih.gov
Computational energy calculations can explore the potential energy surface related to these rotations, helping to identify the most stable conformations. The values obtained from theoretical calculations often show good agreement with experimental data from X-ray diffraction.
Table 2: Selected Torsion and Dihedral Angles for 2,2'-Dithiodibenzoic Acid (DTBA) in Different Crystal Structures
| Parameter | System | Value (°) | Reference |
|---|---|---|---|
| C—S—S—C Torsion Angle | DTBA · 2(Benzoic Acid) Co-crystal | -83.19 (8) | nih.gov |
| C—S—S—C Torsion Angle | DTBA · DMF Solvate | -88.57 (6) | nih.gov |
| Dihedral Angle between Benzene Rings | DTBA · 2(Benzoic Acid) Co-crystal | 71.19 (4) | nih.gov |
| Dihedral Angle (Carboxylic Acid / Benzene Ring) | DTBA · 2(Benzoic Acid) Co-crystal | 4.82 (12) | nih.gov |
| Dihedral Angle (Carboxylic Acid / Benzene Ring) | DTBA · DMF Solvate (Ring 1) | 1.03 (19) | nih.gov |
| Dihedral Angle (Carboxylic Acid / Benzene Ring) | DTBA · DMF Solvate (Ring 2) | 7.4 (2) | nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Green Synthetic Strategies
While established industrial methods for synthesizing 2,2'-Dithiodibenzoic acid have been optimized for high yield and purity, the future of chemical manufacturing demands a greater emphasis on sustainability. Emerging research is focused on developing "green" synthetic routes that minimize hazardous waste, reduce energy consumption, and utilize renewable feedstocks.
A primary avenue of exploration is the use of biocatalysis. Enzymatic processes, such as those employing decarboxylases for carboxylation reactions, offer a potential alternative to traditional petroleum-based syntheses. mdpi.com Researchers are investigating engineered enzymes that can perform specific C-S bond formations or oxidation reactions under mild, aqueous conditions, thereby avoiding the use of harsh organic solvents and reagents. Another promising approach is the development of chemocatalytic systems that operate under greener conditions, for instance, using water as a solvent or employing catalysts based on abundant, non-toxic metals.
| Parameter | Conventional Synthesis (e.g., from Anthranilic Acid) | Future Green Strategies (e.g., Biocatalysis) |
|---|---|---|
| Starting Materials | Petroleum-derived (e.g., Anthranilic acid) | Potentially renewable feedstocks |
| Solvents | Often organic solvents | Primarily aqueous media |
| Reaction Conditions | May require elevated temperatures and pressures | Mild conditions (ambient temperature and pressure) |
| Catalysts | Metal-based chemical catalysts | Enzymes (biocatalysts) |
| Byproducts/Waste | Generation of inorganic salts and organic waste | Biodegradable waste, significantly reduced volume |
Exploration of Advanced Catalytic Systems and Mechanisms
The application of 2,2'-Dithiodibenzoic acid and its derivatives in catalysis is an area ripe for expansion. Current systems, such as the CuSO₄/NaI catalyst used in certain oxidation reactions, have demonstrated good reusability and efficiency. However, future research aims to develop next-generation catalysts with superior performance and broader applicability.
Inspired by advancements in bioorthogonal chemistry, researchers are exploring the use of novel scaffolds to support catalytic activity. nih.gov This includes designing systems where derivatives of 2,2'-Dithiodibenzoic acid act as ligands in metal-organic frameworks (MOFs) or are anchored to metal nanoparticles. nih.gov The inherent porosity and high surface area of MOFs could enhance mass transport and catalytic efficiency, while nanoparticle-based systems offer unique electronic properties and high reactivity. nih.gov A deeper mechanistic understanding of how the disulfide bond and carboxylate groups participate in catalytic cycles will be crucial for designing these advanced systems.
| Catalytic System | Key Performance Metric | Future Research Direction |
|---|---|---|
| CuSO₄/NaI System | Turnover frequency: 12.4 molproduct/molcatalyst·h; Reusable for 7 cycles. | Improve turnover frequency; Replace copper/iodide with more benign metals. |
| Future MOF-Based Systems | High substrate selectivity due to defined pore structure. | Design of MOFs with 2,2'-dithiodibenzoate linkers for redox catalysis. |
| Future Nanoparticle Systems | Enhanced catalytic activity due to high surface-area-to-volume ratio. | Stabilization of catalytically active metal nanoparticles using dithiodibenzoate ligands. |
Engineering of Multi-Stimuli Responsive Materials
The disulfide bond in 2,2'-Dithiodibenzoic acid disodium (B8443419) salt is inherently responsive to redox stimuli, making it an excellent candidate for incorporation into "smart" materials. Future research will focus on engineering sophisticated polymers and hydrogels that can respond to multiple environmental cues simultaneously. nih.govfu-berlin.de
By copolymerizing monomers derived from 2,2'-Dithiodibenzoic acid with other functional monomers, materials can be designed to respond to changes in temperature, pH, and light, in addition to redox potential. nih.govconcordia.ca For example, incorporating a temperature-sensitive polymer like Poly(N-isopropyl acrylamide) (PNIPAM) could yield a material that changes its solubility or shape in response to both temperature and the presence of a reducing agent. nih.gov Such multi-stimuli responsive systems are highly sought after for applications in targeted drug delivery, self-healing materials, and soft robotics. fu-berlin.deconcordia.ca
| Responsive Moiety | Incorporated Co-monomer/Group | Stimuli | Potential Application |
|---|---|---|---|
| Disulfide bond (from 2,2'-dithiodibenzoate) | - | Redox (e.g., glutathione) | Intracellular drug release |
| Disulfide bond + Carboxylic acid | Polyamine | Redox and pH | Dual-responsive hydrogels |
| Disulfide bond | PNIPAM | Redox and Temperature | Thermo-responsive smart surfaces |
| Disulfide bond | Azobenzene | Redox and Light | Photo-switchable materials |
Deepening Understanding of Structure-Property Relationships in Supramolecular Assemblies
The ability of 2,2'-Dithiodibenzoic acid to form well-defined supramolecular structures through non-covalent interactions like hydrogen bonding is a key area for future investigation. rsc.org Studies have shown that it can co-crystallize with various molecules to form complex assemblies, such as supramolecular zig-zag chains. rsc.orgresearchgate.net The orientation of the carboxylic acid groups and the torsional flexibility of the C-S-S-C bond are critical in dictating the final architecture. researchgate.net
Future work will involve a systematic study of how modifying the molecular structure or co-crystallizing agents influences the resulting supramolecular assembly and its macroscopic properties. rsc.org By combining advanced X-ray crystallography with computational modeling, researchers can elucidate the precise nature of the intermolecular forces at play, such as O–H···N hydrogen bonds and C–H···π contacts. rsc.org This fundamental knowledge will enable the rational design of crystalline materials with tailored properties, including specific thermal stabilities, mechanical strengths, or optical characteristics. nih.gov
| Co-former | Resulting Supramolecular Structure | Dominant Intermolecular Interactions | Reference |
|---|---|---|---|
| 3- and 4-Pyridinealdazines | Supramolecular zig-zag chain | O–Hacid⋯Npyridine (B92270) synthon | rsc.org |
| 2-Pyridinealdazine | Pentameric assembly | O–Hacid⋯Npyridine synthon, C–H⋯π contacts | rsc.org |
| 2-Chlorobenzoic acid and Dimethylformamide | Three-component co-crystal solvate | Hydrogen bonding | researchgate.net |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Application
The complexity of designing novel molecules and materials presents a significant challenge that can be addressed by integrating machine learning (ML) and artificial intelligence (AI). nih.gov In the context of 2,2'-Dithiodibenzoic acid, AI/ML can accelerate research and development across multiple domains.
For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the properties of new derivatives without the need for synthesis and testing. researchgate.net An ML model could be trained on a dataset of polymers containing different dithiodibenzoate analogues to predict material properties like tensile strength or the precise temperature at which a phase transition occurs. nih.gov Furthermore, generative AI models could design entirely new molecules based on the 2,2'-Dithiodibenzoic acid scaffold that are optimized for a specific function, such as binding to a particular enzyme active site or exhibiting a desired response to a specific stimulus. nih.govresearchgate.net
| Research Goal | Input Data for ML Model | ML/AI Technique | Predicted Output/Outcome |
|---|---|---|---|
| Design of new catalysts | Molecular structures of dithiodibenzoate-based ligands | Random Forest, Neural Networks | Catalytic efficiency (e.g., turnover number) |
| Predict smart polymer properties | Co-monomer identity, polymer chain length, functional groups | Regression Models | Stimulus response threshold (e.g., LCST, pHt) |
| Screen for biological activity | Library of virtual dithiodibenzoate derivatives | Virtual High-Throughput Screening (vHTS) | Binding affinity to a target protein |
| Optimize supramolecular assembly | Co-former structures, solvent conditions, temperature | Classification Algorithms | Predicted crystal packing motif |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,2'-Dithiodibenzoic acid disodium salt in laboratory settings?
- Methodological Answer: A common approach involves amidation-cyclization reactions starting from 2,2'-dithiodibenzoic acid. Jin et al. (2003) achieved a 90% yield under nitrogen atmosphere using methanol as the solvent, followed by slow evaporation for crystallization. Key parameters include stoichiometric control of cyclohexylamine (1:2 molar ratio with the acid) and purification via recrystallization from methanol/acetone mixtures .
Q. How can the purity of this compound be assessed experimentally?
- Methodological Answer: Purity is validated through elemental analysis (e.g., C, H, N percentages matching theoretical values), HPLC, or NMR spectroscopy. Crystallinity and structural integrity are confirmed via X-ray diffraction. For example, elemental analysis of derivatives showed deviations <0.1% from calculated values .
Q. What are the solubility characteristics of this compound, and how do they influence experimental workflows?
- Methodological Answer: The compound is highly soluble in polar solvents like methanol and water. Solubility impacts reaction kinetics (e.g., methanol for dissolution) and purification (acetone for crystallization). Protocols recommend using methanol for synthesis and acetone for slow crystallization to obtain high-quality crystals .
Advanced Research Questions
Q. What crystallographic tools and parameters are critical for refining the structure of this compound?
- Methodological Answer: SHELXL is the gold standard for structural refinement. Critical parameters include handling twinned data, hydrogen bonding networks (e.g., N–H⋯O interactions), and torsional adjustments (e.g., C–S–S–C torsion angle = 87.13°). Hirshfeld surface analysis in Mercury or OLEX2 software reveals intermolecular interactions, such as π-π stacking, which stabilize crystal packing .
Q. How does the conformational flexibility of the S–S bond influence coordination chemistry?
- Methodological Answer: The twisted conformation (dihedral angle = 83.4° between aromatic rings) enables diverse coordination modes with metal ions. For example, the S–S bond acts as a flexible linker in coordination polymers, as seen in cyclohexylammonium salts. Computational studies (e.g., DFT) can predict binding affinities for metal ions like Zn²⁺ or Cu²⁺ .
Q. What strategies resolve contradictions in reported synthetic yields or reaction pathways?
- Methodological Answer: Systematic optimization via Design of Experiments (DoE) identifies critical variables (e.g., solvent, temperature, catalyst). For instance, Jin et al. (2003) used a one-step method, while Yang et al. (2018) employed selectfluor for C–S bond cleavage. Comparative kinetic studies and mechanistic probes (e.g., isotopic labeling) clarify pathway discrepancies .
Q. How can this compound be functionalized to create derivatives for targeted applications?
- Methodological Answer: Reaction with amines (e.g., 4-aminoantipyrine) in ethanol under reflux yields derivatives. X-ray crystallography confirms product structure (60% yield). Optimization involves solvent polarity (ethanol > toluene) and molar ratios (1:2 acid-to-amine). Spectroscopic validation (e.g., ¹H NMR for –SH group disappearance) ensures successful functionalization .
Q. What computational methods are suitable for modeling intermolecular interactions in co-crystals of this compound?
- Methodological Answer: Density Functional Theory (DFT) and molecular dynamics simulations predict co-crystal stability. For example, co-crystals with benzoic acid exhibit enhanced π-π interactions (3.5 Å stacking distance). Software like Mercury or Gaussian calculates interaction energies, while Hirshfeld surfaces map contact contributions (e.g., O–H⋯O = 25% of interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
